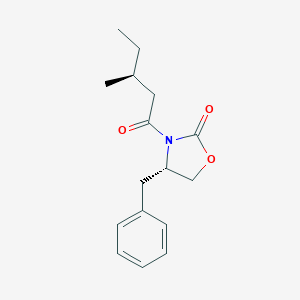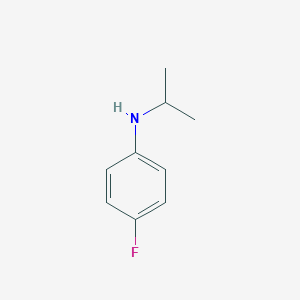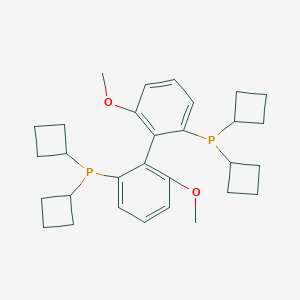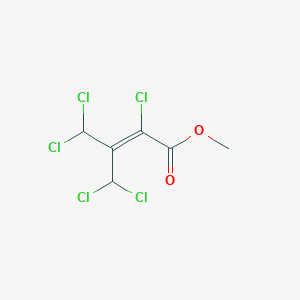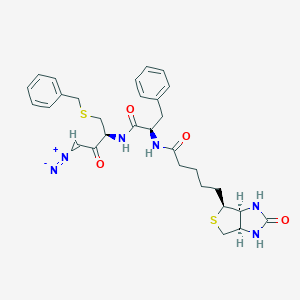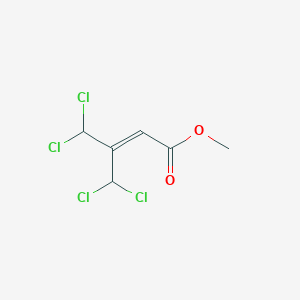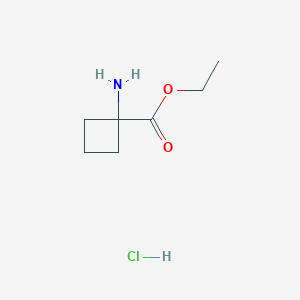![molecular formula C9H12O2 B138935 (1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one CAS No. 143392-16-9](/img/structure/B138935.png)
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one, commonly known as trans-2-Acetyl-1,4,5,6-tetrahydropyridine (t-2-Acetyl-THP), is a bicyclic organic compound with a unique chemical structure. It is a chiral molecule that exists in two enantiomeric forms, namely (1S,4S,5S)-5-Acetylbicyclo[2.2.1]heptan-2-one and (1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one. The latter enantiomer, t-2-Acetyl-THP, has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The exact mechanism of action of t-2-Acetyl-THP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. T-2-Acetyl-THP has also been shown to inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in the body.
Biochemical And Physiological Effects
T-2-Acetyl-THP has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce oxidative stress in the brain, thereby protecting neurons from damage. In addition, t-2-Acetyl-THP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One of the main advantages of t-2-Acetyl-THP is its ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system. However, t-2-Acetyl-THP has relatively low water solubility, which can make it difficult to administer in certain experimental settings. In addition, t-2-Acetyl-THP can be toxic at high doses, which limits its use in some experiments.
Future Directions
There are several potential future directions for research on t-2-Acetyl-THP. One area of interest is the development of new therapeutic agents based on the structure of t-2-Acetyl-THP. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of t-2-Acetyl-THP. Finally, there is a need for further studies to determine the optimal dosage and administration methods for t-2-Acetyl-THP in different experimental settings.
Synthesis Methods
The synthesis of t-2-Acetyl-THP involves the reaction of cyclohexanone with acetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, resulting in the formation of a bicyclic intermediate, which is subsequently subjected to an acetylation reaction. The final product, t-2-Acetyl-THP, is obtained after purification through column chromatography.
Scientific Research Applications
T-2-Acetyl-THP has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, t-2-Acetyl-THP has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
143392-16-9 |
|---|---|
Product Name |
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one |
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,4R,5R)-5-acetylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H12O2/c1-5(10)8-3-7-2-6(8)4-9(7)11/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1 |
InChI Key |
MPIHDMDVIZMFBE-PRJMDXOYSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]2C[C@@H]1CC2=O |
SMILES |
CC(=O)C1CC2CC1CC2=O |
Canonical SMILES |
CC(=O)C1CC2CC1CC2=O |
synonyms |
Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, endo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



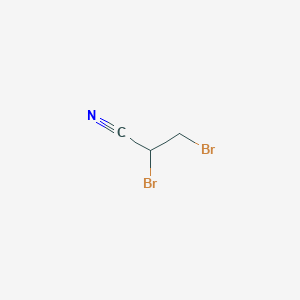
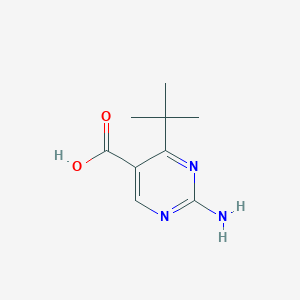
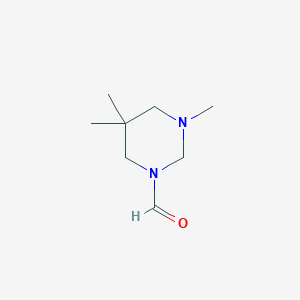
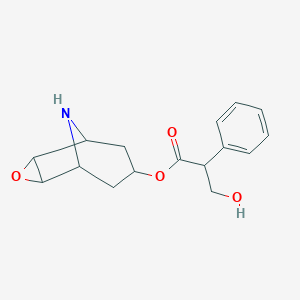
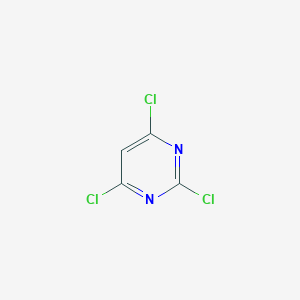
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
